molecular formula C16H20FNOS B2985475 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1788542-17-5

2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No.: B2985475
CAS No.: 1788542-17-5
M. Wt: 293.4
InChI Key: HBCLSUCIGHOHRN-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a complex organic compound characterized by its unique structural features. It contains a fluorophenyl group, a methylthio group, and an azabicyclo octane structure, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of the methylthio group: This step may involve nucleophilic substitution reactions.

    Construction of the azabicyclo octane structure: This complex step often requires cyclization reactions under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
  • 2-(4-bromophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Uniqueness

The presence of the fluorophenyl group in 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone imparts unique chemical properties, such as increased stability and specific reactivity patterns, distinguishing it from its chlorinated and brominated analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNOS/c1-20-15-9-13-6-7-14(10-15)18(13)16(19)8-11-2-4-12(17)5-3-11/h2-5,13-15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCLSUCIGHOHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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